4-Pentenoic acid
Overview
Description
4-Pentenoic acid, also known as allylacetic acid, is an organic compound with the molecular formula C5H8O2. It is a mono-carboxylic acid with an unbranched chain of five carbons, including a double bond between the fourth and fifth carbons. This compound is also referred to as pent-4-enoic acid .
Mechanism of Action
Target of Action
4-Pentenoic acid, also known as Allylacetic acid, is a mono-carboxylic acid with an unbranched chain of five carbons connected by three single bonds and one double bond It has been used to inhibit fatty acid oxidation in rat heart mitochondria .
Biochemical Pathways
This compound affects the biochemical pathway of fatty acid oxidation. It inhibits this pathway, leading to changes in energy production within the cell
Pharmacokinetics
It is known that the compound undergoes enterohepatic circulation (ehc), which is a process where the compound is recycled in the plasma . This process can influence the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and impact its bioavailability.
Result of Action
The primary result of this compound’s action is the inhibition of fatty acid oxidation. This can lead to changes in energy production within the cell . .
Biochemical Analysis
Biochemical Properties
4-Pentenoic acid interacts with various enzymes and proteins in biochemical reactions. It has been used to inhibit fatty acid oxidation in rat heart mitochondria . The sulfonation of this compound yields the corresponding γ-lactone .
Cellular Effects
This compound has been shown to have effects on various types of cells and cellular processes. For instance, it has been found to decrease long chain fatty acids oxidation and gluconeogenesis . It also inhibits glycolysis and lactate oxidation to CO2 .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It is metabolized in mitochondria by two pathways, one of which yields 3-keto-4-pentenoyl-CoA . This compound acts as both a reversible and irreversible inhibitor of 3-ketoacyl-CoA thiolase, thereby inhibiting fatty acid oxidation .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of this compound can change. For instance, it has been shown to have a boiling point of 188.5±0.0 °C at 760 mmHg
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages. For example, it has been shown to decrease gluconeogenesis from pyruvate and increase 14C02 production from uniformly labeled glucose-14C, resulting in hypoglycemia
Metabolic Pathways
This compound is involved in various metabolic pathways. It is metabolized in mitochondria, yielding 3-keto-4-pentenoyl-CoA . This compound inhibits 3-ketoacyl-CoA thiolase, affecting fatty acid oxidation .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Pentenoic acid can be synthesized through various methods. One common method involves the esterification of allyl alcohol with acetic acid, followed by hydrolysis . Another method includes the oxidation of 4-pentenal using specific catalysts .
Industrial Production Methods: In industrial settings, this compound is often produced by the catalytic rearrangement of 2-pentenoic acid or 3-pentenoic acid. This process involves the use of noble metal catalysts such as platinum or palladium .
Chemical Reactions Analysis
Types of Reactions: 4-Pentenoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding lactones.
Reduction: It can be reduced to form saturated carboxylic acids.
Substitution: It can participate in substitution reactions to form various derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Halogenating agents such as bromine can be used for substitution reactions.
Major Products:
Oxidation: γ-lactones.
Reduction: Saturated carboxylic acids.
Substitution: Halogenated derivatives.
Scientific Research Applications
4-Pentenoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has been used to inhibit fatty acid oxidation in rat heart mitochondria.
Industry: It is used in the production of biodegradable polycarbonates from lignocellulose-based sources.
Comparison with Similar Compounds
- 2-Pentenoic acid (pent-2-enoic acid)
- 3-Pentenoic acid (pent-3-enoic acid)
Comparison: 4-Pentenoic acid is unique due to its specific position of the double bond, which influences its reactivity and applications. Unlike 2-pentenoic acid and 3-pentenoic acid, this compound has a double bond at the fourth position, making it more suitable for certain chemical reactions and industrial applications .
Properties
IUPAC Name |
pent-4-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2/c1-2-3-4-5(6)7/h2H,1,3-4H2,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVAMZGADVCBITI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0044448 | |
Record name | 4-Pentenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0044448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, colourless liquid with a cheese-like odour | |
Record name | 4-Pentenoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031602 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | 4-Pentenoic acid | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/378/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
slightly soluble in water; soluble in alcohol and ether | |
Record name | 4-Pentenoic acid | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/378/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.970-0.990 (20°) | |
Record name | 4-Pentenoic acid | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/378/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
591-80-0 | |
Record name | 4-Pentenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=591-80-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 4-Pentenoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000591800 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pent-4-enoic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20944 | |
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Record name | Pent-4-enoic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9000 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 4-Pentenoic acid | |
Source | EPA Chemicals under the TSCA | |
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Record name | 4-Pentenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0044448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pent-4-enoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.849 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-PENTENOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D4S77Y29FB | |
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Record name | 4-Pentenoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031602 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-22.5 °C | |
Record name | 4-Pentenoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031602 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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